(1-{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl}piperidin-4-yl)acetic acid
Description
The compound “(1-{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl}piperidin-4-yl)acetic acid” is a structurally complex molecule featuring a piperidine ring substituted with an acetic acid group at position 4 and a pyrrole-based carbonyl moiety at position 1. The pyrrole ring is further functionalized with ethoxycarbonyl (position 5) and methyl groups (positions 2 and 4).
Properties
IUPAC Name |
2-[1-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrole-3-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-4-24-17(23)15-10(2)14(11(3)18-15)16(22)19-7-5-12(6-8-19)9-13(20)21/h12,18H,4-9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSFUZHPMXENQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCC(CC2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126655 | |
| Record name | 4-Piperidineacetic acid, 1-[[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-97-9 | |
| Record name | 4-Piperidineacetic acid, 1-[[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidineacetic acid, 1-[[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1-{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl}piperidin-4-yl)acetic acid , with CAS number 1142209-97-9, belongs to a class of pyrazole derivatives known for their diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The chemical formula of the compound is . The structural characteristics contribute significantly to its biological properties, particularly in the context of drug design and development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₅ |
| CAS Number | 1142209-97-9 |
| Molecular Weight | 320.39 g/mol |
| Hazard Classification | Irritant |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory activity against various cancer cell lines. In particular, studies have demonstrated that certain pyrazole derivatives can inhibit key signaling pathways involved in tumor growth and metastasis, such as the BRAF(V600E) and EGFR pathways . The ability to modulate these pathways positions this compound as a potential candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which is crucial in mediating inflammatory responses. This inhibition can lead to reduced levels of pro-inflammatory cytokines, suggesting a therapeutic role in conditions characterized by chronic inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds. Research has highlighted that modifications in the ethoxycarbonyl and pyrrol moieties significantly influence the pharmacological properties of pyrazole derivatives. For example, variations in substituents on the pyrrole ring can enhance or diminish anticancer activity, indicating that careful structural modifications can lead to more potent derivatives .
Case Studies
Several case studies have focused on the biological evaluation of pyrazole derivatives similar to this compound:
- Breast Cancer Cell Lines : A study investigated the cytotoxic effects of a series of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapy agents like doxorubicin through synergistic effects .
- Inflammatory Models : In vitro studies demonstrated that specific pyrazole derivatives could effectively reduce inflammation markers in macrophage cultures stimulated with lipopolysaccharides (LPS), supporting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Comparable Compounds
Key Observations:
Positional Isomerism: The target compound and its pyrrole-substituted analog (CAS 1142202-84-3) differ in substituent placement on the pyrrole ring. The target’s 5-ethoxycarbonyl vs.
Heterocycle Variation : Replacing pyrrole with pyrazole (as in CAS 1781095-18-8) introduces a second nitrogen atom, increasing basicity and hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Considerations
Table 2: Comparative Physicochemical Properties
Key Insights:
- Lipophilicity : The target compound’s pyrrole and ethoxycarbonyl groups balance hydrophilicity and lipophilicity, favoring membrane permeability while retaining some aqueous solubility .
- Prodrug Potential: Ethoxycarbonyl esters (as in the target and CAS 1142202-84-3) are hydrolyzable in vivo, suggesting prodrug functionality to enhance bioavailability of active carboxylic acid metabolites .
Pharmacological Implications:
- GABA Uptake Inhibition: Nipecotic acid derivatives (e.g., from ) are known GABA reuptake inhibitors. The target’s piperidine-acetic acid core may similarly interact with neurotransmitter transporters .
- Metabolic Stability : The Boc-protected analog (CAS 1781095-18-8) demonstrates how protective groups extend half-life, whereas ethoxycarbonyl groups in the target compound may allow controlled hydrolysis .
Q & A
Q. What synthetic methodologies are recommended for synthesizing (1-{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl}piperidin-4-yl)acetic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrole-3-carbonyl intermediate via condensation of substituted aldehydes with appropriate amines or hydrazides under controlled temperatures (e.g., 20–50°C) .
- Step 2: Coupling the pyrrole moiety to the piperidine ring using a carbodiimide coupling agent (e.g., EDC/HOAt) in anhydrous solvents like acetonitrile or DMF .
- Step 3: Introduction of the acetic acid group via alkylation or nucleophilic substitution, requiring precise pH control (e.g., using potassium carbonate as a base) .
Optimization Tips:
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?
Answer:
- X-ray Crystallography: Resolve stereochemistry and confirm the piperidine ring conformation (e.g., chair vs. boat) .
- Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (calculated for C₁₉H₂₅N₂O₅: 385.18 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of this compound?
Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., electrophilic carbonyl groups) .
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with piperidine-binding pockets). For example:
Validation: Compare computational binding affinities (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Answer:
-
Data Reconciliation Workflow:
Case Study: Discrepancies in kinase inhibition profiles may arise from divergent ATP concentrations in assays. Normalize data to 1 mM ATP for comparability .
Q. How can researchers design analogs to improve metabolic stability without compromising potency?
Answer:
- Structural Modifications:
- In Silico Tools: Use ADMET Predictor™ to estimate metabolic half-life and prioritize analogs with >2-fold improvement .
Experimental Validation:
- Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to compare t₁/₂ values of parent compound vs. analogs .
Methodological Challenges
Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution: Use preparative HPLC with a Chiralpak IA column (eluent: hexane/isopropanol 80:20) to separate enantiomers .
- Asymmetric Catalysis: Employ tert-butoxycarbonyl (Boc)-protected intermediates and chiral catalysts (e.g., (R)-BINAP) for stereocontrolled piperidine ring formation .
Scale-Up Considerations:
Q. How should researchers address solubility challenges in in vivo studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
